molecular formula C27H24FN5O3 B2814459 N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1216644-75-5

N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No. B2814459
CAS RN: 1216644-75-5
M. Wt: 485.519
InChI Key: RNEPDCKZVDUPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C27H24FN5O3 and its molecular weight is 485.519. The purity is usually 95%.
The exact mass of the compound N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including compounds similar to the one , revealed that some derivatives possess significant cytotoxicity against human neuroblastoma cell lines (SK N SH) and human colon carcinoma cell lines (COLO 205). This suggests potential applications in cancer treatment research (B. N. Reddy et al., 2015).

Antimicrobial Activity

Research into novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring has shown that these compounds exhibit antimicrobial activities. The study indicates that certain derivatives were more active against fungi than bacteria, suggesting potential use in developing new antimicrobial agents (L. Yurttaş et al., 2020).

Positive Inotropic Activity

A series of compounds structurally related to the query chemical have been synthesized and evaluated for their positive inotropic activity, measuring the left atrium stroke volume on isolated rabbit heart preparations. Some compounds showed favorable activity, indicating potential applications in cardiovascular research (Yan Wu et al., 2012).

Structural and Inclusion Properties

The structural aspects of amide-containing isoquinoline derivatives have been explored, focusing on their interactions with various acids and their potential to form gels and inclusion compounds. This research suggests applications in materials science and drug delivery systems (A. Karmakar et al., 2007).

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5O3/c1-16(2)18-9-12-20(13-10-18)36-26-25-31-32(15-24(34)29-22-14-19(28)11-8-17(22)3)27(35)33(25)23-7-5-4-6-21(23)30-26/h4-14,16H,15H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEPDCKZVDUPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

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